molecular formula C19H18F2N4O2 B2626038 (E)-1-(2,6-difluorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 899984-27-1

(E)-1-(2,6-difluorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

货号: B2626038
CAS 编号: 899984-27-1
分子量: 372.376
InChI 键: DQKNFCPAGBEBHB-JJIBRWJFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-1-(2,6-difluorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C19H18F2N4O2 and its molecular weight is 372.376. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(E)-1-(2,6-difluorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a novel compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Structural Characteristics

The compound's molecular formula is C18H19F2N3OC_{18}H_{19}F_2N_3O, featuring a difluorophenyl group and a quinazolinone moiety. These structural elements are crucial for its biological activity, particularly in modulating enzyme interactions and cellular pathways.

Research indicates that the biological effects of this compound may involve:

  • Enzyme Inhibition : The quinazolinone structure is known for its ability to inhibit specific kinases and enzymes involved in cellular signaling pathways. This inhibition can lead to altered cell proliferation and survival, making it a candidate for cancer therapy.
  • Receptor Interaction : The compound may interact with various biological receptors, influencing downstream signaling cascades that are critical in disease processes.

Antitumor Activity

Several studies have reported on the antitumor activity of compounds similar to this compound. For instance:

CompoundGI50 (μM)TGI (μM)LC50 (μM)Target Cancer Cell Lines
Example A25.177.593.3EKVX, RPMI-8226, OVCAR-4
Example B1.721.525.9PC-3, CAKI-1

These findings suggest that similar compounds exhibit broad-spectrum antitumor activity across various cancer types, indicating the potential efficacy of this compound in oncological applications .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies suggest that modifications to the phenyl group significantly affect the potency of quinazolinone derivatives:

Substituent TypeActivity Change
2-FurylIncreased potency
Bromosubstituted PhenylReduced activity
2,6-DifluorophenylEnhanced lipophilicity

These insights provide a rationale for further optimization of the compound's structure to improve its biological activity .

Case Study 1: Anticancer Efficacy

In a recent study focused on similar quinazolinone derivatives, compounds were evaluated for their anticancer potential against various cell lines. The study found that certain derivatives exhibited significant cytotoxic effects with IC50 values ranging from low micromolar to sub-micromolar concentrations .

Case Study 2: Antibacterial Properties

Another investigation explored the antibacterial properties of related urea compounds. These compounds demonstrated notable antibacterial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values as low as 0.015 μg/mL . This highlights the versatility of urea derivatives in addressing multiple therapeutic areas.

科学研究应用

Biological Activities

1. Anticancer Activity

Research has indicated that compounds with similar structures to (E)-1-(2,6-difluorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea exhibit potent anticancer properties. For instance, derivatives of quinazoline have been shown to inhibit various cancer cell lines through mechanisms such as:

  • Inhibition of Kinase Activity : Many quinazoline derivatives act as inhibitors of receptor tyrosine kinases, which are crucial in cancer cell proliferation and survival.
  • Induction of Apoptosis : Certain compounds have been documented to trigger apoptotic pathways in cancer cells, leading to reduced tumor growth .

2. Antimicrobial Properties

The compound's structural analogs have demonstrated effectiveness against bacterial pathogens by inhibiting the biosynthesis of essential components of the bacterial cell wall. This mechanism is particularly relevant in the context of antibiotic resistance, where new inhibitors are urgently needed .

3. Anti-inflammatory Effects

Quinazoline derivatives are also being investigated for their anti-inflammatory properties. They may modulate inflammatory pathways by inhibiting specific enzymes or signaling molecules involved in inflammation .

Case Studies

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer potential of a related quinazoline derivative, researchers found that it exhibited significant cytotoxicity against bladder cancer xenografts. The compound was shown to inhibit fibroblast growth factor receptor tyrosine kinases, leading to reduced tumor growth and increased apoptosis in treated cells .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of a series of quinazoline derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The compounds displayed potent inhibitory effects on MRSA growth, suggesting that modifications to the quinazoline structure could enhance activity against resistant strains .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of kinase activity
AntimicrobialInhibition of bacterial cell wall synthesis
Anti-inflammatoryModulation of inflammatory pathways

Table 2: Comparative Analysis of Related Compounds

Compound NameIC50 (µM)TargetReference
Quinazoline Derivative A10FGFR
Quinazoline Derivative B15Bacterial Cell Wall
(E)-1-(2,6-difluorophenyl)...TBDTBDTBD

属性

CAS 编号

899984-27-1

分子式

C19H18F2N4O2

分子量

372.376

IUPAC 名称

1-(2,6-difluorophenyl)-3-[3-(2-methylpropyl)-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C19H18F2N4O2/c1-11(2)10-25-17(12-6-3-4-9-15(12)22-19(25)27)24-18(26)23-16-13(20)7-5-8-14(16)21/h3-9,11H,10H2,1-2H3,(H2,23,24,26)

InChI 键

DQKNFCPAGBEBHB-JJIBRWJFSA-N

SMILES

CC(C)CN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=C(C=CC=C3F)F

溶解度

not available

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。